Decahydro-1-naphthol
Overview
Description
Decahydro-1-naphthol is a biochemical .
Synthesis Analysis
The synthesis of 1-naphthols, which are structurally similar to this compound, has been studied. The type and position of a substituent can influence the reactivity and properties of 1-naphthols. Important preparation guidelines for thiol derivatives of 1-naphthol were obtained during computations .Molecular Structure Analysis
This compound has a chemical formula of C10H18O. Its exact mass is 154.14 and its molecular weight is 154.250 . The molecular structure of similar compounds like 1-naphthols has been studied, revealing that the type and position of a substituent can influence the reactivity and properties .Chemical Reactions Analysis
1-Naphthols, which are structurally similar to this compound, have been studied for their reactivity and properties. Some molecules could exhibit intramolecular O–H–O interactions. All the tested compounds were found to be stable, and the molecules with substituents in positions 4 and 8 were the least reactive .Scientific Research Applications
Conformational Study
Decahydro-1-naphthol and its derivatives have been a subject of investigation for their conformational properties. For instance, Timmerman and Nauta (2010) conducted a study on the conformation of trans-1-(o-alkylphenyl)decahydro-1-naphthols, synthesized from trans-octahydro-1(2H)-naphthalenone. They focused on the chemical shift of the hydroxyl proton to assign conformations, comparing these with corresponding cyclohexanols (Timmerman & Nauta, 2010).
Polymer Synthesis and Properties
The application of this compound in polymer synthesis has been demonstrated by Ozaki et al. (2013). They prepared geometric isomers of decahydro-2-naphthols as source materials for synthesizing poly(decahydro-2-naphthyl methacrylate)s. This study explored the geometry and conformational dynamics of these moieties, investigating the optical, thermal, and mechanical properties of the polymers (Ozaki, Sumita, Goto, & Matsumoto, 2013).
Chemical Synthesis Applications
This compound is also pivotal in chemical synthesis. Nazarov, Aleksandrova, and Akhrem (1958) studied methods to introduce glycerol and dihydroxycarboxylic side chains into cis- and trans-decahydro-1-naphthols. This process involved dibromo-ketol and glycidol methods, leading to the isolation of various stereoisomers (Nazarov, Aleksandrova, & Akhrem, 1958).
Environmental Applications
In environmental science, this compound derivatives have been used as probes or markers. For instance, Mohapatra and Mishra (2010) used 1-naphthol as a fluorescent molecular probe to study the interaction of bile salts with lipid bilayer membranes, providing insights into biological and environmental interactions (Mohapatra & Mishra, 2010).
Photocatalytic Degradation
Mahmoodi et al. (2022) investigated the photocatalytic degradation of 1-naphthol using N, S-doped TiO2 immobilized on silica sulfuric acid under visible light. This research demonstrates the potential of this compound derivatives in wastewater treatment and environmental remediation (Mahmoodi, Jalilzadeh Yengejeh, Tirgir, & Sadeghi, 2022)
Safety and Hazards
Decahydro-1-naphthol should be handled with care. It is advised to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Relevant Papers A paper titled “1-Naphthols as components for multifunctional material systems (MFMS): the molecular modeling approach” provides a systematic study of 1-naphthols, which are structurally similar to this compound .
Mechanism of Action
Target of Action
Decahydro-1-naphthol, also known as cis-Decahydro-1-naphthol, is a complex organic compound
Mode of Action
It’s important to note that understanding the interaction of this compound with its targets is crucial for elucidating its mode of action .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOISQLWLWLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313369 | |
Record name | Decahydro-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-32-8 | |
Record name | Decahydro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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